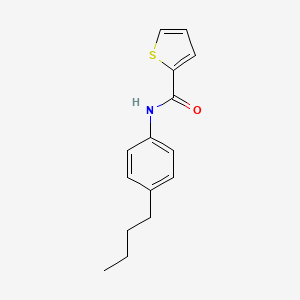

N-(4-butylphenyl)thiophene-2-carboxamide

Description

Propriétés

Formule moléculaire |

C15H17NOS |

|---|---|

Poids moléculaire |

259.4 g/mol |

Nom IUPAC |

N-(4-butylphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C15H17NOS/c1-2-3-5-12-7-9-13(10-8-12)16-15(17)14-6-4-11-18-14/h4,6-11H,2-3,5H2,1H3,(H,16,17) |

Clé InChI |

HZYRUEUURIMJRI-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)thiophene-2-carboxamide typically involves the condensation of 4-butylaniline with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-butylphenyl)thiophene-2-carboxamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-butylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or alkylated thiophene derivatives.

Applications De Recherche Scientifique

N-(4-butylphenyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is being investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism of action of N-(4-butylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or pain. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key structural analogs differ in the substituents on the phenyl ring, which significantly impact physicochemical properties and biological activity:

Key Observations:

- Bioactivity: Electronegative substituents (-Cl, -F) correlate with enhanced antifungal and enzymatic inhibition, likely due to stronger hydrogen bonding or dipole interactions with targets .

- Crystallography: Substituents influence molecular conformation. For example, N-(2-nitrophenyl) derivatives exhibit dihedral angles of 8.5–13.5° between aromatic rings, affecting crystal packing .

Structure-Activity Relationships (SAR)

- Substituent Size: Bulky groups (e.g., 4-butyl) may sterically hinder target binding but improve pharmacokinetics (e.g., longer half-life).

- Electron-Withdrawing Groups (-NO₂, -CF₃): Enhance reactivity and interaction with enzymatic active sites .

- Hydrogen-Bonding Capacity: Methoxy and hydroxyl groups improve solubility and hydrogen-bond networks in crystals .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-butylphenyl)thiophene-2-carboxamide?

The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with 4-butylphenylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalysts : Potassium carbonate (K₂CO₃) is commonly used as a base to deprotonate the amine and facilitate nucleophilic substitution .

- Temperature : Reactions are often conducted at 80–100°C to accelerate coupling while avoiding decomposition .

Yield optimization requires monitoring by TLC and purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for confirming the structure and purity of N-(4-butylphenyl)thiophene-2-carboxamide?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and carboxamide bonding. For example, the thiophene proton signals appear at δ 7.2–7.5 ppm, while the butylphenyl group shows characteristic aliphatic peaks .

- Infrared (IR) Spectroscopy : The carbonyl stretch (C=O) of the carboxamide group is observed at ~1650 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 286.1) and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility : Test in solvents like DMSO (for biological assays) or chloroform (for synthetic steps). The carboxamide group enhances aqueous solubility compared to unsubstituted thiophenes .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of N-(4-butylphenyl)thiophene-2-carboxamide derivatives?

- Thiophene Core : Essential for π-π stacking interactions with biological targets. Substitution at the 5-position of thiophene reduces steric hindrance, enhancing binding .

- Butylphenyl Group : The butyl chain increases lipophilicity, improving membrane permeability. Para-substitution on the phenyl ring optimizes spatial alignment with hydrophobic enzyme pockets .

- Carboxamide Linker : Hydrogen-bonding with residues like Asp or Glu in active sites enhances target affinity. Methylation of the amide nitrogen disrupts this interaction, reducing activity .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).

- Data Collection : Use SHELX programs for structure solution and refinement. The thiophene ring’s planarity and carboxamide torsion angles are critical for validating computational models .

Example: A recent study resolved a 1.8 Å structure, revealing a 15° dihedral angle between thiophene and phenyl rings, influencing molecular docking accuracy .

Q. What in silico strategies predict target interactions and pharmacokinetic properties?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or cytochrome P450). The butylphenyl group shows favorable van der Waals interactions with CYP3A4’s hydrophobic cleft .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and BBB permeability (low), guiding formulation for non-CNS applications .

Q. How should researchers address contradictory bioactivity data across studies?

- Assay Variability : Standardize protocols (e.g., fixed cell lines, ATP-based viability assays). A 2024 study found IC₅₀ discrepancies (2–10 µM) due to differing serum concentrations in cell media .

- Metabolite Interference : Use LC-MS to identify active metabolites. For example, oxidative metabolites of the butyl chain may enhance off-target effects .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Prodrug Design : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability. A 2023 trial reported a 3.5-fold increase in plasma half-life using this approach .

Q. How can biotransformation studies elucidate metabolic pathways?

- Microsomal Incubations : Human liver microsomes (HLMs) with NADPH cofactor identify phase I metabolites. The butyl chain undergoes ω-1 hydroxylation, forming a primary alcohol metabolite .

- CYP Inhibition Assays : Use fluorescent probes (e.g., CYP3A4: midazolam) to assess enzyme inhibition. IC₅₀ values <10 µM suggest drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.